Spiro[4.5]decane-2-carboxylic acid
Overview
Description
Spiro[4.5]decane-2-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings share a single carbon atom. This compound is known for its stability and resistance to metabolic alterations, making it a valuable subject in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.5]decane-2-carboxylic acid typically involves multiple steps. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction starting from 4-methoxycyclohexan-1-one . Another approach involves the bridgehead substitution of a methoxyl group by a methyl group followed by oxidative cleavage of tricyclo[5.2.2.01,5]undecane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, focusing on optimizing reaction conditions to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophilic Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Spiro[4.5]decane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. As a cyclic analogue of valproic acid, it is believed to exert its effects by modulating neurotransmitter levels in the brain, particularly gamma-aminobutyric acid (GABA). This modulation helps in stabilizing neuronal activity and preventing seizures .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decane-2,2-dicarboxylic acid
- Spiro[4.6]undecane-2-carboxylic acid
- Spiro[4.6]undecane-2,2-dicarboxylic acid
- Spiro[4.6]undecane-2-acetic acid
Uniqueness
Spiro[4.5]decane-2-carboxylic acid is unique due to its specific spiro structure, which provides stability and resistance to metabolic changes. This stability makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
spiro[4.5]decane-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-4-7-11(8-9)5-2-1-3-6-11/h9H,1-8H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGFSUIRCGHSQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541009 | |
Record name | Spiro[4.5]decane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18244-50-3 | |
Record name | Spiro[4.5]decane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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